molecular formula C11H11N3 B13537225 2-(Quinolin-4-yl)acetimidamide

2-(Quinolin-4-yl)acetimidamide

Cat. No.: B13537225
M. Wt: 185.22 g/mol
InChI Key: KLWMCMAMTLZTNL-UHFFFAOYSA-N
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Description

2-(Quinolin-4-yl)acetimidamide is a heterocyclic compound that features a quinoline ring structure Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-4-yl)acetimidamide typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 4-chloroquinoline with acetamidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-4-yl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Dihydroquinoline derivatives

    Substitution: Various substituted quinoline derivatives depending on the reagents used

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Quinolin-4-yl)acetimidamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the cytochrome bc1 complex in Mycobacterium tuberculosis, disrupting the electron transport chain and leading to bacterial cell death . The compound’s ability to interact with various enzymes and receptors makes it a versatile agent in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Quinolin-4-yl)acetimidamide stands out due to its specific structural features and the ability to undergo a wide range of chemical reactions. Its versatility in synthetic applications and potential therapeutic benefits make it a valuable compound in scientific research.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

2-quinolin-4-ylethanimidamide

InChI

InChI=1S/C11H11N3/c12-11(13)7-8-5-6-14-10-4-2-1-3-9(8)10/h1-6H,7H2,(H3,12,13)

InChI Key

KLWMCMAMTLZTNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC(=N)N

Origin of Product

United States

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